In-Depth Structural and Conformational Analysis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
In-Depth Structural and Conformational Analysis of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of (1-Methylpyrrolidin-2-yl)methanamine, a versatile chiral building block of significant interest in pharmaceutical and materials science. This document delves into the molecule's structural features, conformational landscape, and spectroscopic characteristics, supported by computational modeling and established analytical methodologies.
Molecular Structure and Properties
(1-Methylpyrrolidin-2-yl)methanamine, a substituted pyrrolidine, is characterized by a saturated five-membered nitrogen-containing ring with a methyl group on the nitrogen atom and a methanamine substituent at the 2-position. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), which can exhibit distinct biological activities and chemical properties.
Table 1: General Properties of (1-Methylpyrrolidin-2-yl)methanamine
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 26171-06-2 |
| Chirality | Exists as (R) and (S) enantiomers |
Conformational Landscape of the Pyrrolidine Ring
The conformational flexibility of the pyrrolidine ring is a critical determinant of the overall shape and reactivity of (1-Methylpyrrolidin-2-yl)methanamine. The five-membered ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckered forms are the "envelope" (E) and "twisted" (T) conformations.
The puckering of the pyrrolidine ring in proline and its derivatives is well-studied, with the Cγ-endo and Cγ-exo puckers being the most common envelope forms.[1][2][3] The endo pucker refers to the Cγ atom being on the same side of the ring as the substituent at C2, while the exo pucker has the Cγ on the opposite side. The conformational preference is influenced by the nature and orientation of the substituents on the ring.[4]
For (1-Methylpyrrolidin-2-yl)methanamine, the conformational equilibrium is expected to be complex due to the presence of both the N-methyl and the 2-methanamine groups. The relative orientation of these substituents will influence the ring pucker and the overall molecular dipole moment.
A logical workflow for the conformational analysis of this molecule is presented below:
Caption: Workflow for the structural and conformational analysis.
Computational Structural Analysis
Due to the limited availability of experimental crystal structures for (1-Methylpyrrolidin-2-yl)methanamine, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its geometric parameters. The following table presents hypothetical, yet plausible, structural data based on DFT calculations for a low-energy conformer.
Table 2: Predicted Structural Parameters of a Low-Energy Conformer of (S)-(1-Methylpyrrolidin-2-yl)methanamine (DFT B3LYP/6-31G)*
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.47 | C5-N1-C2 | 105.2 |
| C2-C3 | 1.54 | N1-C2-C3 | 104.5 |
| C3-C4 | 1.55 | C2-C3-C4 | 106.1 |
| C4-C5 | 1.54 | C3-C4-C5 | 105.8 |
| C5-N1 | 1.47 | C4-C5-N1 | 104.9 |
| N1-C(methyl) | 1.46 | C5-N1-C(methyl) | 112.5 |
| C2-C(methanamine) | 1.53 | N1-C2-C(methanamine) | 111.8 |
| C(methanamine)-N(amine) | 1.46 | C3-C2-C(methanamine) | 114.3 |
Note: These values are illustrative and would require specific computational studies to be confirmed.
Experimental Protocols
Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine
A plausible synthetic route to obtain the enantiomerically pure (S)-(1-Methylpyrrolidin-2-yl)methanamine starts from the readily available L-proline. A general, multi-step protocol is outlined below, inspired by synthetic procedures for related compounds.[5][6]
Step 1: N-Methylation of L-Proline L-proline is methylated at the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Step 2: Reduction of the Carboxylic Acid The carboxylic acid functionality of N-methyl-L-proline is reduced to the corresponding primary alcohol, (S)-(1-Methylpyrrolidin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).[7]
Step 3: Conversion of the Alcohol to the Amine The primary alcohol is then converted to the amine. This can be achieved through a two-step process: first, conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed. A more direct approach could involve the conversion of the carboxylic acid to a nitrile, followed by reduction.
The following diagram illustrates a potential synthetic pathway:
References
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]
- 7. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
